2-methyl-3,5-diphenyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine
Overview
Description
2-methyl-3,5-diphenyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C24H24N4 and its molecular weight is 368.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.20009678 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-mycobacterial Activity
Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of mycobacterial ATP synthase, crucial for the treatment of Mycobacterium tuberculosis. Structural modifications, including substituents at the phenyl group and other positions, have shown potential in enhancing the efficacy of these compounds, indicating their relevance in developing treatments for tuberculosis (Sutherland et al., 2022).
Antiviral Activity
Several pyrazolo[1,5-a]pyrimidine derivatives have displayed significant antiviral activity against herpes simplex virus type-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1). The structural diversity introduced through synthesis techniques has been crucial in identifying compounds with potent antiviral effects, showcasing the potential of pyrazolo[1,5-a]pyrimidine derivatives in antiviral drug development (El-Subbagh et al., 2000).
Antimicrobial Activity
Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria and fungi. These findings suggest the potential for these compounds to be developed into new antimicrobial agents to combat resistant strains of bacteria and fungi (Ali, 2009).
Anticancer Activity
The anticancer potential of pyrazolo[1,5-a]pyrimidines is significant, with studies revealing their effectiveness against various cancer cell lines. The structural adaptability of these compounds allows for targeted modifications to enhance their anticancer properties, indicating their valuable role in the development of new anticancer therapies (Hassan et al., 2017).
Properties
IUPAC Name |
2-methyl-3,5-diphenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4/c1-18-23(20-13-7-3-8-14-20)24-25-21(19-11-5-2-6-12-19)17-22(28(24)26-18)27-15-9-4-10-16-27/h2-3,5-8,11-14,17H,4,9-10,15-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLDQYJFDXKKNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)N5CCCCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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